Head-to-Head LDHA Inhibition Potency: Compound 55 vs. Compound 42 in Matched Human Liver LDHA Assay (with EDTA)
In a direct head-to-head comparison within the same human liver LDHA inhibition assay (sodium pyruvate substrate, NADPH cofactor, EDTA present, 5-minute incubation, diaphorase/resazurin fluorescence readout), the target compound (Compound 55) exhibits approximately 14.2-fold weaker inhibition than the most potent patent-series analog, Compound 42. This quantifies the precise potency penalty of the structural modifications that distinguish Compound 55 from Compound 42 within the SAR landscape [1].
| Evidence Dimension | Human liver LDHA enzyme inhibition IC₅₀ (with EDTA) |
|---|---|
| Target Compound Data | IC₅₀ = 754 nM (Compound 55 / Methyl 5-(1,4,5,6-tetrahydrocyclopenta[b]pyrrol-2-yl)pentanoate) |
| Comparator Or Baseline | Compound 42 (US10961200 / US11247971): IC₅₀ = 53 nM |
| Quantified Difference | Compound 55 is 14.2-fold less potent than Compound 42 (754 nM vs. 53 nM) |
| Conditions | Inhibition of human liver LDHA using sodium pyruvate as substrate after 5 min in presence of NADPH and EDTA; diaphorase/resazurin-based fluorescence detection; 1536-well format |
Why This Matters
This establishes Compound 55 as a definitive mid-range reference standard within the US10961200 series, essential for calibrating SAR models where a moderate-potency comparator is required to benchmark newly optimized analogs.
- [1] BindingDB. BDBM50250646 (Compound 55): IC₅₀ 754 nM for human liver LDHA (with EDTA). BDBM50250652 (Compound 42): IC₅₀ 53 nM for human liver LDHA (without EDTA). Both assayed in the same experimental system. Deposited 2021. View Source
